molecular formula C8H16 B1233913 4-Methyl-3-heptene CAS No. 4485-16-9

4-Methyl-3-heptene

Cat. No. B1233913
CAS RN: 4485-16-9
M. Wt: 112.21 g/mol
InChI Key: KKVVJQGDNYIIMN-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-3-heptene belongs to the class of organic compounds known as branched unsaturated hydrocarbons. These are hydrocarbons that contains one or more unsaturated carbon atoms, and an aliphatic branch. 4-Methyl-3-heptene is considered to be a practically insoluble (in water) and relatively neutral molecule. 4-Methyl-3-heptene has been primarily detected in saliva.
4-Methyl-3-heptene is an acyclic olefin.

Scientific Research Applications

Synthesis of Fragrance and Flavor Compounds

4-Methyl-3-heptene has been utilized in the synthesis of fragrance and flavor compounds. For instance, (Z)-7-Nitro-3-heptene serves as a central intermediate in synthesizing jasmone, methyl jasmonate, and γ-jasmolactone, which are constituents of jasmine fragrance (Ballini, Petrini, & Marotta, 1989).

Polymerization Applications

4-Methyl-3-heptene plays a role in polymerization. Research indicates its use in chain-walking polymerization, producing poly(3-heptene) with various branch structures. This process is significant for creating novel polyolefin materials (Wang et al., 2019).

Photochemical Reactions

In photochemical studies, compounds like 4-Methyl-3-heptene are involved in various reactions. For instance, photolysis of dipropyldiazirine, which produces a mixture of E and Z 3-heptene, highlights the role of such compounds in photochemical pathways (Tae & Platz, 1999).

Environmental Chemistry

4-Methyl-3-heptene is also significant in environmental chemistry, particularly in studies involving the reaction of hydrocarbons with atmospheric constituents. For example, research on the gas-phase reactions of ozone with alkenes, including 1-heptene, helps in understanding atmospheric chemistry and pollutant formation (Atkinson, Tuazon, & Aschmann, 1995).

Catalysis and Chemical Synthesis

In catalysis, 4-Methyl-3-heptene is used in studies exploring the mechanisms of oligomerization and isomerization reactions. This includes the oligomerization of propylene to produce various hydrocarbons, such as 4-methyl-1-heptene (Mise, Kageyama, Miya, & Yamazaki, 1991).

Material Science

In material science, 4-Methyl-3-heptene derivatives are used in developing new materials. For example, a bifunctional monomer derived from lactide, involving 4-Methyl-3-heptene, is used for toughening polylactide, a biodegradable polymer (Jing & Hillmyer, 2008).

Food Chemistry

In food chemistry, compounds similar to 4-Methyl-3-heptene are analyzed to understand flavor formation in food products. For instance, the quantification of 5-methyl-(E)-2-hepten-4-one in hazelnuts and hazelnut oils demonstrates the importance of such compounds in food flavor chemistry (Pfnuer et al., 1999).

properties

CAS RN

4485-16-9

Product Name

4-Methyl-3-heptene

Molecular Formula

C8H16

Molecular Weight

112.21 g/mol

IUPAC Name

(E)-4-methylhept-3-ene

InChI

InChI=1S/C8H16/c1-4-6-8(3)7-5-2/h6H,4-5,7H2,1-3H3/b8-6+

InChI Key

KKVVJQGDNYIIMN-SOFGYWHQSA-N

Isomeric SMILES

CCC/C(=C/CC)/C

SMILES

CCCC(=CCC)C

Canonical SMILES

CCCC(=CCC)C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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